molecular formula C20H19N3OS2 B11097142 4-[(Z)-(1H-indol-3-ylmethylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione

4-[(Z)-(1H-indol-3-ylmethylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione

Cat. No.: B11097142
M. Wt: 381.5 g/mol
InChI Key: OHGOCDPVKDYJTF-BUHFOSPRSA-N
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Description

The compound (5,5-DIMETHYL-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-YL)[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]AMMONIUMOLATE is a complex organic molecule that features a combination of thiazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-DIMETHYL-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-YL)[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]AMMONIUMOLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions. The indole moiety is then introduced via a condensation reaction with an indole-3-carbaldehyde derivative. The final step involves the formation of the ammoniumolate salt, which is achieved by treating the intermediate with an appropriate base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the indole moiety, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro compounds (NO₂) are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites in enzymes, while the indole moiety can bind to receptor sites, modulating their activity. These interactions can lead to the inhibition of enzyme activity or the activation/inhibition of receptor-mediated pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Indole Derivatives: Compounds such as tryptophan, indomethacin, and serotonin.

Uniqueness

The uniqueness of (5,5-DIMETHYL-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-YL)[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]AMMONIUMOLATE lies in its combined structure of thiazole and indole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3OS2

Molecular Weight

381.5 g/mol

IUPAC Name

4-[hydroxy-[(Z)-indol-3-ylidenemethyl]amino]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C20H19N3OS2/c1-20(2)18(23(19(25)26-20)15-8-4-3-5-9-15)22(24)13-14-12-21-17-11-7-6-10-16(14)17/h3-13,18,24H,1-2H3/b14-13+

InChI Key

OHGOCDPVKDYJTF-BUHFOSPRSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)C2=CC=CC=C2)N(/C=C/3\C=NC4=CC=CC=C43)O)C

Canonical SMILES

CC1(C(N(C(=S)S1)C2=CC=CC=C2)N(C=C3C=NC4=CC=CC=C43)O)C

Origin of Product

United States

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